molecular formula C16H16N2OS B466908 N-propylphenothiazine-10-carboxamide CAS No. 81225-59-4

N-propylphenothiazine-10-carboxamide

Cat. No.: B466908
CAS No.: 81225-59-4
M. Wt: 284.4g/mol
InChI Key: TXVPEBSUCSHOGV-UHFFFAOYSA-N
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Description

N-propylphenothiazine-10-carboxamide is a synthetic small molecule based on the tricyclic phenothiazine pharmacophore, a scaffold renowned for its diverse biological activities and significant research potential. This compound is structurally characterized by a carboxamide group at the 10-position of the 10H-phenothiazine core, which is substituted with an N-propyl chain. Phenothiazine derivatives are the subject of extensive investigation in modern chemical biology and drug discovery due to their ability to interact with multiple biological targets. In pharmaceutical research, this compound is primarily investigated for its potential anticancer properties. Phenothiazine-based molecules have demonstrated potent cytotoxic effects against various cancer cell lines, including liver cancer models (Hep3B, SkHep1). Their mechanisms of action are multi-factorial and may include the induction of apoptosis, disruption of tubulin polymerization and cell cycle arrest, and the modulation of key signaling pathways such as calmodulin inhibition and the PI3K/Akt/mTOR/p70S6K axis. The phenothiazine core is also recognized for its ability to reverse multidrug resistance (MDR) in refractory cancers, making it a valuable scaffold for developing novel chemotherapeutic agents and adjuvants. Concurrently, this carboxamide derivative holds substantial value in neurological research. Phenothiazines are known to modulate several neurotransmitter systems. Recent in silico, in vitro, and in vivo studies highlight their potent interactions with cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions suggest potential for application in research related to cholinergic signaling and related pathologies. The robust effects of phenothiazine carboxamides on these enzyme targets have been confirmed through molecular docking studies and enzymatic activity assays. The synthesis of this compound typically involves the strategic functionalization of the phenothiazine nucleus, often through the formation of an intermediate acyl chloride followed by an amidation reaction with propylamine. Modern synthetic optimization employs strategies like microwave irradiation to improve efficiency and yield. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

81225-59-4

Molecular Formula

C16H16N2OS

Molecular Weight

284.4g/mol

IUPAC Name

N-propylphenothiazine-10-carboxamide

InChI

InChI=1S/C16H16N2OS/c1-2-11-17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

TXVPEBSUCSHOGV-UHFFFAOYSA-N

SMILES

CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

solubility

33.6 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-propylphenothiazine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-propylphenothiazine-10-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propylphenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The N-propyl chain in this compound likely increases LogP compared to its N-methyl analog (3.89 vs.
  • Steric Effects : The propyl substituent introduces greater steric bulk than methyl, which may influence binding to biological targets or crystal packing .
  • Synthetic Flexibility: Compounds like 10-(3-chloropropyl)-10H-phenothiazine serve as intermediates for synthesizing urea or carboxamide derivatives via nucleophilic substitution (e.g., reaction with urea or carboxamide precursors) .

Pharmacological and Functional Comparisons

While direct pharmacological data for this compound is absent in the evidence, insights can be drawn from analogs:

  • N-Methylphenothiazine-10-carboxamide: The methyl analog’s LogP (3.89) suggests moderate lipophilicity, balancing solubility and permeability.
  • carboxamide) dictate biological activity .
  • Its triclinic crystal structure (space group P1) suggests distinct packing interactions compared to carboxamides .

Q & A

Q. What are the optimal synthetic routes for N-propylphenothiazine-10-carboxamide, and how can reaction conditions be tailored to improve yield?

To synthesize this compound, the phenothiazine core can be functionalized via alkylation and carboxamide formation. A Grignard reagent (e.g., propylmagnesium bromide) may react with a phenothiazine precursor to introduce the propyl group, followed by carboxamide coupling using propyl isocyanate or a carbodiimide-mediated reaction . Key variables include solvent polarity (e.g., anhydrous tetrahydrofuran for Grignard reactions), temperature control (0–5°C to minimize side reactions), and catalyst selection (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide for amide bond formation). Yield optimization requires monitoring reaction progression via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 403.497 g/mol for C₂₃H₂₁N₃O₂S) , while ¹H/¹³C NMR identifies substituent positions (e.g., propyl chain integration at the phenothiazine nitrogen). X-ray crystallography, as demonstrated for structurally related phenothiazine derivatives, provides definitive conformation data, such as dihedral angles between the carboxamide and aromatic rings . For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound?

Structure-activity relationship (SAR) studies reveal that alkyl chain length and substitution patterns significantly modulate biological effects. For example:

  • Propyl vs. methyl substitution : The propyl group may enhance lipid solubility, improving membrane permeability compared to shorter chains .
  • Carboxamide position : N-10 carboxamide derivatives exhibit stronger antioxidant activity than N-methyl analogs due to enhanced electron-donating capacity .
    Methodology: Systematically synthesize analogs (e.g., butyl, pentyl chains) and evaluate bioactivity in assays such as DPPH radical scavenging (antioxidant) or MTT (cytotoxicity). Compare results to computational models (e.g., density functional theory for electron distribution analysis) .

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

Discrepancies may arise from polymorphic forms or solvent-dependent aggregation. Strategies include:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Polymorph screening : Conduct crystallization trials under varied conditions (e.g., solvent evaporation vs. cooling) and characterize via powder XRD .
  • Bioavailability testing : Compare pharmacokinetic profiles (e.g., AUC, Cₘₐₓ) in animal models using oral vs. intravenous administration .

Q. What computational tools are recommended for predicting the target binding affinity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with targets like dopamine receptors or antioxidant enzymes. Pair with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via competitive binding assays (e.g., radioligand displacement for receptor affinity) .

Q. How does this compound compare to other phenothiazine derivatives in metabolic stability studies?

Comparative metabolism studies using liver microsomes (human/rat) can identify degradation pathways. For example:

  • Oxidative metabolism : Monitor via LC-MS for sulfoxide/sulfone metabolites, common in phenothiazines .
  • CYP450 inhibition : Screen against isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
    Propyl-substituted derivatives may exhibit slower hepatic clearance than methyl analogs due to reduced CYP2D6 affinity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the anticancer efficacy of this compound across cell lines?

Potential factors include cell-specific expression of targets (e.g., p53 status) or assay conditions (e.g., serum concentration). Recommendations:

  • Standardize assays : Use identical cell culture media and passage numbers.
  • Mechanistic studies : Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant lines .
  • Dose-response validation : Replicate results across multiple labs using blinded samples .

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